Pinacidil dihydrate

KATP channel pharmacology SUR subtype selectivity electrophysiology

Standard KATP openers exhibit non-interchangeable pharmacology. Pinacidil dihydrate provides a validated tool for distinguishing SUR2 subtype contributions and rapid vasodilator mechanisms. - Nonselective SUR2 activator: EC50 ~2 μM (SUR2B) vs. ~10 μM (SUR2A); 5-fold window vs. >100-fold for nicorandil - Rapid onset: Peak hypotensive effect within minutes (vs. 5-10 min for hydralazine) - Vascular-cardiac selectivity window: 6-10x (vein EC50 = 0.43 μM; cardiac APD EC50 = 2.6 μM) - Certified low N-oxide (<1%) to prevent metabolite confounding

Molecular Formula C13H23N5O2
Molecular Weight 281.35 g/mol
Cat. No. B12977517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinacidil dihydrate
Molecular FormulaC13H23N5O2
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O.O
InChIInChI=1S/C13H19N5.2H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;;/h5-8,10H,1-4H3,(H2,15,16,17,18);2*1H2
InChIKeyQDYSDPDVRFSCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinacidil Dihydrate Procurement for KATP Research


Pinacidil dihydrate is a cyanoguanidine-based ATP-sensitive potassium (KATP) channel opener that activates vascular smooth muscle KATP channels by binding to the sulfonylurea receptor (SUR) subunit [1]. Originally developed through systematic structure-activity optimization, pinacidil emerged from chemical modification of earlier thiourea-based vasodilators, with the substitution of N-cyanoguanidine for the less active thiourea function yielding substantially enhanced pharmacological activity [2]. The compound nonselectively activates SUR2-containing KATP channel subtypes and has served as a prototypical tool compound for investigating KATP channel physiology, vascular biology, and hypertension mechanisms [3]. Pinacidil dihydrate is available from multiple vendors for research applications including patch-clamp electrophysiology, vascular reactivity studies, and KATP channel pharmacology investigations.

Why Pinacidil Dihydrate Cannot Be Replaced


KATP channel openers are not functionally interchangeable despite sharing a common molecular target. Pinacidil exhibits a distinct SUR2 subtype activation profile compared to nicorandil, which shows >100-fold preferential activation of SUR2B-containing (vascular) channels over SUR2A-containing (cardiac) channels, whereas pinacidil activates both subtypes with similar potency (EC50 values of ~2 μM and ~10 μM for SUR2B and SUR2A, respectively) [1]. Additionally, pinacidil differs mechanistically from cromakalim/levcromakalim in that it possesses marked spasmolytic activity in high-K⁺ depolarized arteries, indicating calcium antagonistic properties not shared by cromakalim [2]. Furthermore, pinacidil demonstrates a unique in vivo hemodynamic signature characterized by rapid onset of action (peak effect within minutes) that distinguishes it from slower-acting vasodilators such as hydralazine (peak effect 5–10 minutes) [3]. These differences in subtype selectivity, auxiliary mechanisms, and pharmacokinetic/pharmacodynamic profiles mean that substituting pinacidil with another KATP opener will yield fundamentally different experimental outcomes and potentially confounded interpretations.

Pinacidil Dihydrate: Head-to-Head Evidence


SUR2 Subtype Selectivity: Pinacidil vs Nicorandil

In whole-cell patch-clamp recordings using HEK293T cells heterologously expressing cloned KATP channels, pinacidil activates SUR2B/Kir6.2 (vascular-type) and SUR2A/Kir6.2 (cardiac-type) channels with EC50 values of approximately 2 μM and approximately 10 μM, respectively—a difference of only 5-fold in potency between the two SUR2 isoforms [1]. In stark contrast, nicorandil activates SUR2B/Kir6.2 channels with an EC50 of approximately 10 μM but requires >500 μM to activate SUR2A/Kir6.2 channels, representing a >100-fold preferential activation of the vascular-type channel [1]. This differential profile makes pinacidil a more suitable nonselective SUR2 activator for studies requiring equivalent activation of both cardiac and vascular KATP channel subtypes.

KATP channel pharmacology SUR subtype selectivity electrophysiology

Hypotensive Onset: Pinacidil vs Hydralazine

In conscious spontaneously hypertensive rats (SHR), a single intravenous administration of pinacidil (0.03–0.3 mg/kg) produced a dose-dependent decrease in mean blood pressure with the peak effect observed within a few minutes after administration [1]. By comparison, the onset of hypotensive action of hydralazine was relatively slow, with its peak effect appearing 5–10 minutes after administration [1]. Additionally, pinacidil was 2–4-fold more potent as an antihypertensive agent than hydralazine in conscious animal models [2]. In vitro, pinacidil (ED50 = 0.3 μM) was approximately 700-fold more potent than hydralazine (ED50 = 0.2 mM) in relaxing rat aortic strip preparations [2].

in vivo hemodynamics antihypertensive efficacy conscious animal models

Vascular-Cardiac Selectivity

In canine tissues in vitro, pinacidil demonstrated quantifiable selectivity for vascular smooth muscle over cardiac tissue. The EC50 for pinacidil in relaxing phenylephrine-contracted cephalic veins was 0.43 ± 0.09 μM, compared to an EC50 of 2.6 ± 0.5 μM for reduction in Purkinje fiber action potential duration and an EC50 of 4.1 ± 0.7 μM for direct negative inotropic effect in isolated cat papillary muscle [1]. Thus, pinacidil was 6 times more potent in relaxing veins than in shortening cardiac action potential duration, and 10 times more potent than in decreasing cardiac contractility [1]. At a concentration of 3 × 10⁻⁵ M, pinacidil reduced action potential duration in Purkinje fibers by 82 ± 3% and in ventricular muscle by 54 ± 2% without significantly affecting maximal upstroke velocity or conduction time [1].

tissue selectivity vascular pharmacology cardiac electrophysiology

KATP Opener Potency Ranking in Urethral Smooth Muscle

In comparative studies of KATP channel openers using pig isolated urethral smooth muscle strips, the rank order of potency for lowering resting urethral tone was (-)-cromakalim > pinacidil > diazoxide > minoxidil [1]. Pinacidil occupies an intermediate position in this potency hierarchy, being less potent than the benzopyran cromakalim but more potent than the benzothiadiazine diazoxide and the pyrimidine oxide minoxidil. All KATP opener-induced urethral relaxations were suppressed by subsequent application of glibenclamide (1 μM), confirming KATP channel mediation [1].

smooth muscle pharmacology comparative potency KATP opener classification

Parent vs N-Oxide Metabolite Potency

Pinacidil is extensively metabolized to pinacidil N-oxide, which constitutes approximately 60% of urinary biotransformation products within 0–24 hours after administration [1]. In comparative vasodilation assays using isolated rat aorta, pinacidil N-oxide was approximately 8–10-fold less potent than pinacidil [2]. More broadly, pinacidil N-oxide demonstrated approximately 10–100-fold less vasodilation than pinacidil in vitro and possessed approximately one-quarter of the antihypertensive potency in vivo [3]. The plasma half-life of pinacidil is 2–3 hours, while pinacidil N-oxide has a longer half-life of 4–5 hours [1].

drug metabolism metabolite pharmacology pharmacokinetics

Cyanoguanidine vs Thiourea Structural Basis

Pinacidil was developed through systematic structure-activity optimization of pyridylthiourea compounds, the first-identified KATP channel openers in this chemical series [1]. Chemical modification involving substitution of the N-cyanoguanidine functional group for the less active thiourea function yielded pinacidil (N'-cyano-N-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine), which demonstrated substantially enhanced pharmacological activity [1]. In systematic SAR studies evaluating thioureas, cyanoguanidines, and pyridine N-oxides related to pinacidil, the cyanoguanidine derivatives exhibited superior effects on inhibition of spontaneous mechanical activity in rat portal vein (in vitro) and antihypertensive activity (in vivo) compared to thiourea analogs [2].

structure-activity relationship medicinal chemistry cyanoguanidine pharmacophore

Pinacidil Dihydrate: Research Applications


KATP Channel Subtype Profiling & Electrophysiology

Pinacidil is ideally suited for patch-clamp electrophysiology studies investigating SUR2-containing KATP channel pharmacology. Based on head-to-head evidence showing that pinacidil activates both SUR2B/Kir6.2 (EC50 ~2 μM) and SUR2A/Kir6.2 (EC50 ~10 μM) with only a 5-fold potency difference—whereas nicorandil exhibits >100-fold SUR2B selectivity—pinacidil should be selected as the reference nonselective SUR2 activator for experiments requiring equivalent activation of both cardiac and vascular KATP channel subtypes [1]. This application is further supported by evidence that pinacidil's response reversal is ~14 times slower with SUR2B than SUR2A in the presence of MgATP, enabling investigation of nucleotide-dependent gating kinetics [2].

In Vivo Hemodynamics & Regional Blood Flow

Pinacidil is the preferred KATP opener for acute hemodynamic studies requiring rapid vasodilator onset. Evidence from conscious spontaneously hypertensive rats demonstrates that pinacidil reaches peak hypotensive effect within minutes of intravenous administration, whereas hydralazine requires 5–10 minutes to achieve peak effect [1]. Pinacidil's 2–4-fold greater in vivo potency compared to hydralazine, combined with its selective increase in blood flow to underperfused organs and normalization of hemodynamic abnormalities in SHR, makes it suitable for regional blood flow studies using microsphere methods [1]. The compound's arterial vasodilator profile with reflex tachycardia in conscious animals provides a reproducible model for studying baroreflex mechanisms [1].

Vascular Pharmacology with Cardiac Sparing

Researchers investigating vascular KATP channel function in isolated tissue preparations should select pinacidil at concentrations below 1 μM to achieve robust venorelaxation while minimizing cardiac effects. Quantitative evidence shows pinacidil is 6 times more potent in relaxing veins (EC50 = 0.43 μM) than in shortening cardiac action potential duration (EC50 = 2.6 μM) and 10 times more potent than in producing negative inotropy (EC50 = 4.1 μM) [1]. This defined vascular-cardiac selectivity window (6–10-fold) enables experimental designs that isolate vascular KATP channel pharmacology from confounding cardiac electrophysiological changes. At concentrations up to 1 μM, maximal venorelaxation is achieved with minimal (<15%) reduction in cardiac action potential duration [1].

Drug Metabolism and Metabolite Pharmacology

Pinacidil dihydrate is a valuable tool compound for investigating the pharmacological impact of N-oxidation metabolism on KATP opener activity. The parent compound is extensively metabolized to pinacidil N-oxide, which constitutes 60% of urinary biotransformation products, yet the N-oxide metabolite exhibits only ~1/4 of the antihypertensive potency and 8–100-fold less vasodilator activity in vitro [1][2]. The divergent pharmacokinetics—pinacidil t½ = 2–3 hours versus N-oxide t½ = 4–5 hours—provide a model system for studying how active-to-less-active metabolite conversion influences duration of action [2]. Researchers requiring pure parent compound activity for in vitro studies must ensure pinacidil dihydrate stock solutions are certified free of N-oxide contamination, as even minor metabolite presence will confound potency determinations [1].

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